In Vivo Androgenic and Anabolic Activity
In a classical endocrine pharmacology study, 5α-androstane-3-one (the 17-deoxy analogue of testosterone, also named androstan-3-one) was directly compared with 17α-methyltestosterone and other reference steroids in castrated rats and mice. At oral doses of 30 and 40 mg/kg via gavage or injection, 5α-androstane-3-one exhibited neither anabolic activity (measured by levator ani weight) nor androgenic activity (measured by seminal vesicle weight), in contrast to the potent activities of 17α-methyltestosterone and its 3-oxo,17β-ol analogues [1]. This represents a complete loss of function relative to 17β-hydroxylated comparators.
| Evidence Dimension | Anabolic and androgenic activity in vivo |
|---|---|
| Target Compound Data | No anabolic or androgenic activity observed at 30–40 mg/kg (oral or injected) |
| Comparator Or Baseline | 17α-Methyltestosterone: significant anabolic and androgenic activity at 12.5–30 mg/kg; 5α-DHT (17β-hydroxy-5α-androstan-3-one): potent androgen receptor agonist with Kd 0.2–1.6 nM |
| Quantified Difference | Target compound: zero measurable activity vs. comparator: potent activity (qualitative binary difference). |
| Conditions | Castrated rat and mouse models; levator ani (anabolic) and seminal vesicle (androgenic) endpoints. |
Why This Matters
Procurement of androstan-3-one rather than 5α-DHT or testosterone is appropriate when a biologically inert steroid scaffold is required, such as for negative controls in androgen receptor assays or as a non-androgenic starting material for synthetic derivatization.
- [1] Acta Pharmaceutica Sinica. 1964;11(10). 17α-Methyltestosterone and related steroids: anabolic and androgenic activities. 'Castrated rats and mice were treated with 5α-androstane-3-ol and 5α-androstane-3-one (17-deoxy analogue of testosterone) by gavage or by injection at a dosage of 30 and 40 mg/kg. Neither anabolic nor androgenic activities were observed.' View Source
